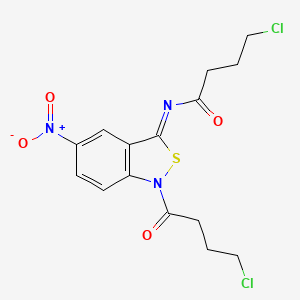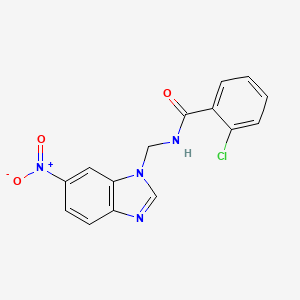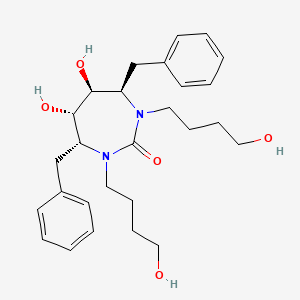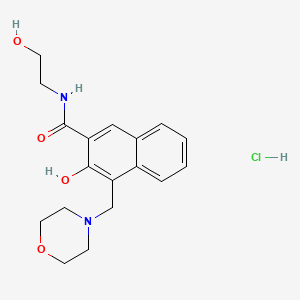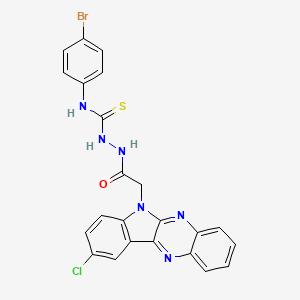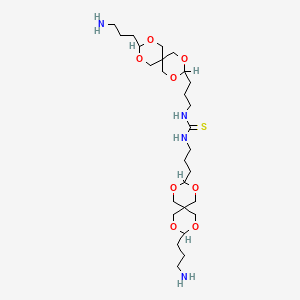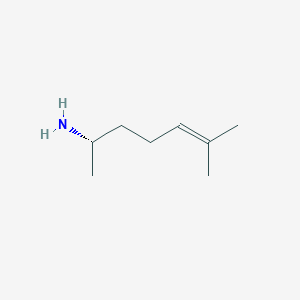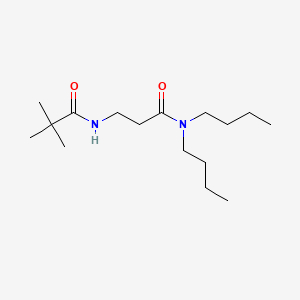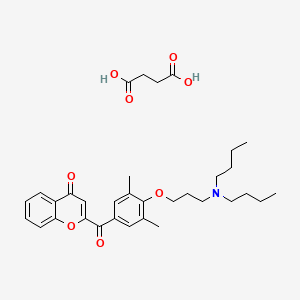
Einecs 283-379-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 283-379-7, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is commonly used in the production of polymers and copolymers, making it an essential component in the plastics industry.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The process includes the use of advanced purification techniques such as distillation and filtration to remove impurities and achieve the required specifications for commercial use.
化学反応の分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process. Additionally, the compound can be used in combination with other radical initiators to achieve specific polymerization outcomes.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals can then react with monomers such as styrene, acrylonitrile, or methyl methacrylate to form polymers and copolymers with desired properties.
科学的研究の応用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is extensively used as a radical initiator in the synthesis of polymers and copolymers. It is also employed in the study of radical reactions and mechanisms, providing valuable insights into the behavior of free radicals in various chemical processes.
Biology
In biological research, 2,2’-azobis(2-methylpropionitrile) is used to generate free radicals for studying oxidative stress and its effects on biological systems. It serves as a model compound for investigating the role of free radicals in cellular damage and aging.
Medicine
In medicine, this compound is utilized in the development of drug delivery systems and controlled-release formulations. Its ability to initiate polymerization reactions makes it a valuable tool in the design of biocompatible materials for medical applications.
Industry
In the industrial sector, 2,2’-azobis(2-methylpropionitrile) is a key component in the production of plastics, adhesives, and coatings. Its role as a radical initiator enables the efficient polymerization of monomers, resulting in high-quality products with specific properties.
作用機序
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These free radicals are highly reactive and can initiate polymerization reactions by attacking the double bonds of monomers. The resulting polymer chains grow through a series of propagation steps, ultimately leading to the formation of high-molecular-weight polymers.
Molecular Targets and Pathways
The primary molecular targets of 2,2’-azobis(2-methylpropionitrile) are the double bonds of monomers such as styrene, acrylonitrile, and methyl methacrylate. The free radicals generated from the decomposition of the compound react with these monomers, initiating the polymerization process and forming polymer chains through a series of propagation and termination steps.
類似化合物との比較
2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, they differ in their decomposition temperatures, reactivity, and applications.
Similar Compounds
Benzoyl Peroxide: Decomposes at lower temperatures and is commonly used in the polymerization of styrene and other vinyl monomers.
Potassium Persulfate: Used in aqueous polymerization systems and has a higher decomposition temperature compared to 2,2’-azobis(2-methylpropionitrile).
Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-azobis(2-methylpropionitrile), but with different decomposition kinetics and applications.
Uniqueness
The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its ability to generate free radicals at relatively low temperatures, making it suitable for a wide range of polymerization reactions. Its versatility and efficiency as a radical initiator make it a preferred choice in both research and industrial applications.
特性
CAS番号 |
84604-94-4 |
|---|---|
分子式 |
C33H43NO8 |
分子量 |
581.7 g/mol |
IUPAC名 |
butanedioic acid;2-[4-[3-(dibutylamino)propoxy]-3,5-dimethylbenzoyl]chromen-4-one |
InChI |
InChI=1S/C29H37NO4.C4H6O4/c1-5-7-14-30(15-8-6-2)16-11-17-33-29-21(3)18-23(19-22(29)4)28(32)27-20-25(31)24-12-9-10-13-26(24)34-27;5-3(6)1-2-4(7)8/h9-10,12-13,18-20H,5-8,11,14-17H2,1-4H3;1-2H2,(H,5,6)(H,7,8) |
InChIキー |
NODMFCLYPDIFHV-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


